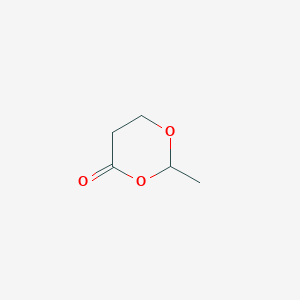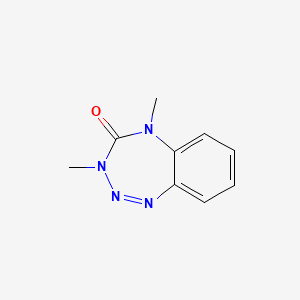
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is a heterocyclic organic compound with the molecular formula C10H19IO2 It is a derivative of dioxolane, where the 2-position is substituted with a 5-iodopentyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- typically involves the reaction of 1,3-dioxolane with 5-iodopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-(5-hydroxypentyl)-2-methyl-1,3-dioxolane, 2-(5-cyanopentyl)-2-methyl-1,3-dioxolane, and 2-(5-aminopentyl)-2-methyl-1,3-dioxolane.
Oxidation Reactions: Products include 2-(5-iodopentyl)-2-methyl-1,3-dioxolane-4-one.
Reduction Reactions: Products include 2-(5-pentyl)-2-methyl-1,3-dioxolane.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various receptors or enzymes. The dioxolane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-chloropentyl)-1,3-dioxolane
- 2-(5-bromopentyl)-1,3-dioxolane
- 2-(5-fluoropentyl)-1,3-dioxolane
Uniqueness
1,3-Dioxolane, 2-(5-iodopentyl)-2-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make it more susceptible to nucleophilic substitution reactions, providing a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
121407-72-5 |
|---|---|
Formule moléculaire |
C9H17IO2 |
Poids moléculaire |
284.13 g/mol |
Nom IUPAC |
2-(5-iodopentyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-9(11-7-8-12-9)5-3-2-4-6-10/h2-8H2,1H3 |
Clé InChI |
PIDSKAUAVDTVPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)



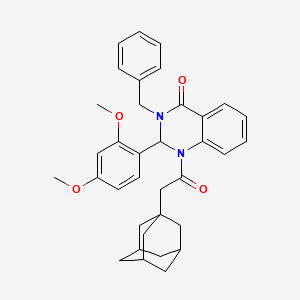
![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
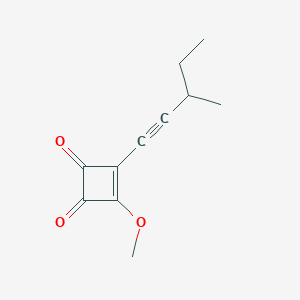
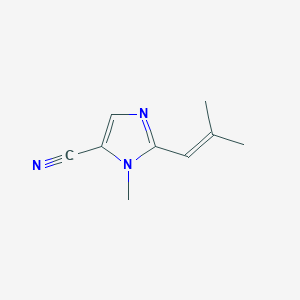

![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
